hept-2-en-4-ol
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Overview
Description
Hept-2-en-4-ol, also known as 4-hepten-2-ol, is an organic compound with the molecular formula C7H14O. It is a member of the alcohol family and contains a double bond between the second and third carbon atoms, making it an unsaturated alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hept-2-en-4-ol can be synthesized through several methods. One common synthetic route involves the hydroboration-oxidation of hept-2-yne. This process includes the addition of borane (BH3) to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
Hept-2-yne+BH3→Hept-2-en-4-yl borane
Hept-2-en-4-yl borane+H2O2/NaOH→this compound
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of hept-2-en-4-one. This method involves the reduction of the ketone group to an alcohol group using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Chemical Reactions Analysis
Types of Reactions
Hept-2-en-4-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to hept-2-en-4-one using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to hept-2-en-4-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: Various nucleophiles such as halides, amines, etc.
Major Products Formed
Oxidation: Hept-2-en-4-one
Reduction: Hept-2-en-4-amine
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Hept-2-en-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of hept-2-en-4-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond in its structure allows it to participate in addition reactions, which can modify its activity and interactions.
Comparison with Similar Compounds
Hept-2-en-4-ol can be compared with other similar compounds such as:
Hept-2-en-4-one: The ketone analog of this compound, which lacks the hydroxyl group.
Hept-2-en-4-amine: The amine analog, where the hydroxyl group is replaced by an amino group.
Hept-2-en-6-yn-1-ol: A compound with a triple bond and a hydroxyl group at different positions.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.
This compound stands out due to its unique combination of an alcohol group and a double bond, making it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
hept-2-en-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODCYMXUZOEOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=CC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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